N-(4-butylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the triazolopyrimidine ring might be formed through a cyclization reaction . The butylphenyl and fluorophenyl groups could be introduced through substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidine ring is a heterocyclic ring containing nitrogen atoms , which could potentially participate in hydrogen bonding or other intermolecular interactions.
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amide group and the aromatic rings could influence its solubility, melting point, and other properties .
Scientific Research Applications
Radioligand Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been identified as selective ligands for the translocator protein (18 kDa), with potential applications in radioligand imaging for positron emission tomography (PET). DPA-714, a compound within this series, features a fluorine atom allowing for labeling with fluorine-18 and in vivo imaging. This advancement in radioligand synthesis underscores the potential of such compounds in medical imaging and diagnostics (Dollé et al., 2008).
Molecular Probing for A2A Adenosine Receptor
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have shown high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR), serving as molecular probes. These derivatives have been modified to include various functional groups, facilitating further pharmacological studies and potential therapeutic applications (Kumar et al., 2011).
Antimicrobial and Antiasthma Agents
Compounds based on the triazolo[1,5-c]pyrimidine scaffold have been investigated for their potential as antimicrobial and antiasthma agents. These studies reveal the versatility of the triazolo[1,5-c]pyrimidine core in developing novel therapeutic agents with targeted biological activities (Medwid et al., 1990).
Anticancer and Antimicrobial Activities
Derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential of such compounds in addressing resistant microbial strains. Furthermore, modifications of related compounds have shown remarkable anticancer effects and reduced toxicity, indicating their utility in cancer therapy (Farghaly & Hassaneen, 2013; Wang et al., 2015).
Antitumor and Antimicrobial Synthesis
The synthesis of N-arylpyrazole-containing enaminones and their reactions to yield various derivatives have shown promising antitumor and antimicrobial activities. This research emphasizes the role of chemical synthesis in developing new therapeutic agents with potential applications in treating cancer and infections (Riyadh, 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6OS/c1-2-3-4-15-5-9-17(10-6-15)26-19(30)13-31-22-20-21(24-14-25-22)29(28-27-20)18-11-7-16(23)8-12-18/h5-12,14H,2-4,13H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLMBPQLBVTUDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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